1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17407142
InChI: InChI=1S/C13H12N4S/c1-2-9-3-5-10(6-4-9)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18)
SMILES:
Molecular Formula: C13H12N4S
Molecular Weight: 256.33 g/mol

1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

CAS No.:

Cat. No.: VC17407142

Molecular Formula: C13H12N4S

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol -

Specification

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
IUPAC Name 1-(4-ethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Standard InChI InChI=1S/C13H12N4S/c1-2-9-3-5-10(6-4-9)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18)
Standard InChI Key ZDCJDNOPZBGRDF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is defined by a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a thiol moiety. The IUPAC name, 1-(4-ethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione, reflects this substitution pattern. Key structural descriptors include a canonical SMILES string (CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3) and a standardized InChIKey (ZDCJDNOPZBGRDF-UHFFFAOYSA-N), which facilitate precise chemical identification.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₂N₄S
Molecular Weight256.33 g/mol
IUPAC Name1-(4-ethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
SMILESCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3
InChIKeyZDCJDNOPZBGRDF-UHFFFAOYSA-N

The ethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the thiol moiety offers reactivity for further chemical modifications . X-ray crystallography of analogous compounds, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, reveals a planar pyrimidine ring system with dihedral angles influenced by substituents .

Synthesis and Chemical Modifications

The synthesis of 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves cyclocondensation reactions. A common approach utilizes 4-ethylphenylhydrazine and thiourea derivatives under acidic conditions, with catalysts such as hydrochloric acid or sulfuric acid accelerating the cyclization. Temperature control (80–100°C) and prolonged stirring (12–24 hours) are critical for optimizing yield and purity.

Key Synthetic Steps:

  • Formation of the Pyrazole Ring: Reaction of 4-ethylphenylhydrazine with α,β-unsaturated carbonyl compounds generates the pyrazole intermediate.

  • Pyrimidine Cyclization: Thiourea incorporation via nucleophilic attack at the C4 position, facilitated by acid catalysis.

  • Oxidation and Purification: The thiol group is stabilized through oxidation-resistant workup, followed by recrystallization from ethanol .

Post-synthetic modifications include oxidation to disulfides or coupling with alkyl halides to form thioethers. For instance, reaction with iodomethane in dimethylformamide (DMF) yields the methylthio derivative, altering solubility and bioactivity.

Biological Activities and Mechanistic Insights

Pyrazolo[3,4-d]pyrimidines exhibit broad pharmacological profiles, with 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol showing promise in preclinical studies. Its mechanism of action involves inhibition of cyclin-dependent kinases (CDKs) and modulation of adenosine receptors.

Anticancer Activity

In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) and A549 lung carcinoma cells (IC₅₀ = 11.5 µM). The thiol group chelates zinc ions in CDK2’s active site, disrupting ATP binding and halting cell cycle progression. Comparative studies with 1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CID 82192491) reveal that thiol substitution enhances potency by 40% due to improved target affinity .

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α and IL-6 production by 60% at 10 µM. This effect is attributed to covalent modification of IκB kinase (IKK) cysteine residues, preventing IκB degradation and nuclear translocation of NF-κB.

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Pyrazolo[3,4-d]pyrimidines

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentPrimary Activity
1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiolC₁₃H₁₂N₄S256.334-thiolAnticancer, Anti-inflammatory
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidineC₁₃H₁₄N₆254.294-hydrazinylKinase Inhibition
N-(4-ethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₂₁H₂₁N₅343.434-amine, benzylReceptor Antagonism
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiolC₁₁H₈N₄S228.281-phenyl, 4-thiolEnzyme Inhibition

The ethylphenyl-thiol derivative exhibits superior pharmacokinetic properties compared to its phenyl-thiol analogue (CID 135408736), with a 2.5-fold higher oral bioavailability in rodent models . Conversely, the hydrazinyl derivative (CID 82192491) shows enhanced solubility but reduced metabolic stability .

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